molecular formula C25H32N4O B6092066 2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B6092066
M. Wt: 404.5 g/mol
InChI Key: GWBFSEDNPRJLFB-UHFFFAOYSA-N
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Description

2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with phenylpropyl and pyrazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One possible route could include:

    Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Substitution Reactions: The phenylpropyl and pyrazolylmethyl groups can be introduced through nucleophilic substitution reactions.

    Addition of the Ethanol Group: The ethanol group can be added via a nucleophilic addition reaction to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyrazole ring or the phenyl groups, potentially leading to hydrogenated derivatives.

    Substitution: The phenyl and pyrazole rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting neurological or psychological disorders.

    Biology: Studying its interactions with biological macromolecules such as proteins or nucleic acids.

    Industry: Potential use in the development of new materials or as intermediates in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or ion channels, and the pathways involved could be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-phenylpropyl)-4-(methyl)piperazin-2-yl]ethanol
  • 2-[1-(3-phenylpropyl)-4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Uniqueness

The uniqueness of 2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs. This could include differences in binding affinity to biological targets or reactivity in chemical transformations.

Properties

IUPAC Name

2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c30-17-13-24-20-28(15-16-29(24)14-7-10-21-8-3-1-4-9-21)19-23-18-26-27-25(23)22-11-5-2-6-12-22/h1-6,8-9,11-12,18,24,30H,7,10,13-17,19-20H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBFSEDNPRJLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C(NN=C2)C3=CC=CC=C3)CCO)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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